2,2-Difluoro-1,3-dimethylimidazolidine
Overview
Description
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a new deoxo-fluorinating agent . It is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions . It is also a potent precursor for the synthesis of p-block element carbene complexes .
Molecular Structure Analysis
The molecular formula of 2,2-Difluoro-1,3-dimethylimidazolidine is C5H10F2N2 . The InChI code is 1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 . The molecular weight is 136.14 g/mol .
Chemical Reactions Analysis
2,2-Difluoro-1,3-dimethylimidazolidine is a new deoxo-fluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-1,3-dimethylimidazolidine are as follows :
Scientific Research Applications
Deoxofluorination Agent in Organic Chemistry
Specific Scientific Field
Organic Chemistry
Summary of the Application
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a deoxofluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .
Methods of Application or Experimental Procedures
The reaction can be performed in acetonitrile, dichloromethane, and glyme . For primary alcohols, the corresponding alkyl fluorides can be obtained in good yields under mild conditions . However, for some secondary alcohols, elimination products are dominant . At elevated temperatures, DFI reacts with non-enolizable aldehydes/ketones to afford gem-difluoro compounds in moderate to high yields .
Results or Outcomes
The use of DFI in organic chemistry has resulted in the successful conversion of various alcohols, aldehydes, and ketones into their corresponding fluorinated compounds .
Synthesis of p-block Element Carbene Complexes
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
2,2-Difluoro-1,3-dimethylimidazolidine is a fluorinating agent that has recently been introduced as a potent precursor for the synthesis of p-block element carbene complexes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available resources.
Results or Outcomes
The use of DFI in the synthesis of p-block element carbene complexes represents a novel application of this compound in the field of inorganic chemistry .
Synthesis of 3-Fluoro-2-methylpropene
Summary of the Application
2,2-Difluoro-1,3-dimethylimidazolidine is used as a synthetic intermediate in the synthesis of 3-Fluoro-2-methylpropene .
Results or Outcomes
The use of DFI in the synthesis of 3-Fluoro-2-methylpropene represents a novel application of this compound in the field of organic chemistry .
Synthesis of Fluorinated Aromatics
Summary of the Application
2,2-Difluoro-1,3-dimethylimidazolidine is used as a synthetic intermediate in the synthesis of fluorinated aromatic compounds .
Results or Outcomes
The use of DFI in the synthesis of fluorinated aromatic compounds represents a novel application of this compound in the field of organic chemistry .
properties
IUPAC Name |
2,2-difluoro-1,3-dimethylimidazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCBOKBTJIJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381273 | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-dimethylimidazolidine | |
CAS RN |
220405-40-3 | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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